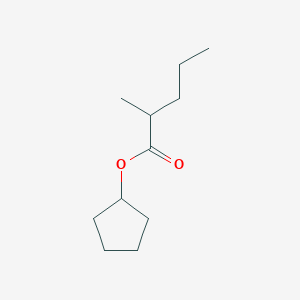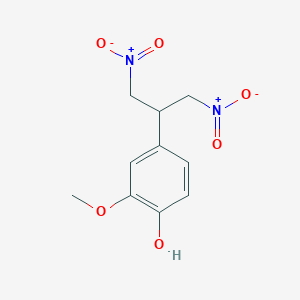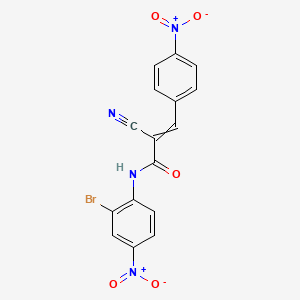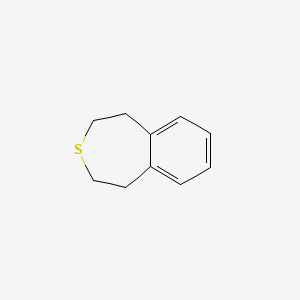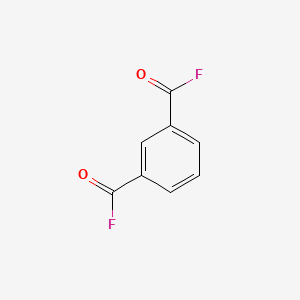
Benzene-1,3-dicarbonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarbonyl difluoride is an organic compound characterized by the presence of two carbonyl groups (C=O) and two fluorine atoms attached to a benzene ring. This compound is part of the broader class of 1,3-dicarbonyl compounds, which are known for their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarbonyl difluoride typically involves the fluorination of benzene-1,3-dicarboxylic acid or its derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with thionyl chloride to form benzene-1,3-dicarbonyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,3-dicarboxylic acid, while reduction can produce benzene-1,3-diol.
Scientific Research Applications
Benzene-1,3-dicarbonyl difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which benzene-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its carbonyl and fluorine groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition and substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of carbonyl difluoride.
Benzene-1,3-dicarbonyl chloride: Chlorine atoms instead of fluorine atoms.
1,3-Diketones: Compounds with two carbonyl groups separated by a single carbon atom.
Uniqueness: Benzene-1,3-dicarbonyl difluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
CAS No. |
5310-45-2 |
|---|---|
Molecular Formula |
C8H4F2O2 |
Molecular Weight |
170.11 g/mol |
IUPAC Name |
benzene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H |
InChI Key |
MMIBBBCIWMMQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)F)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


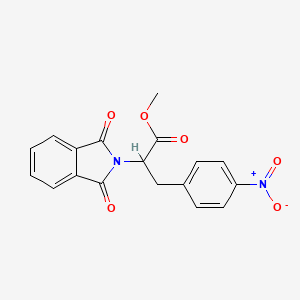
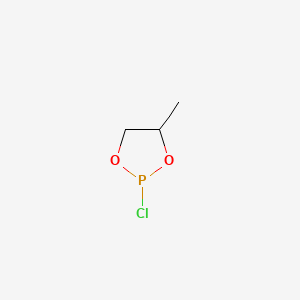
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
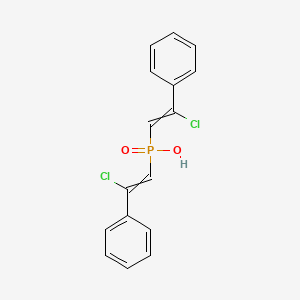
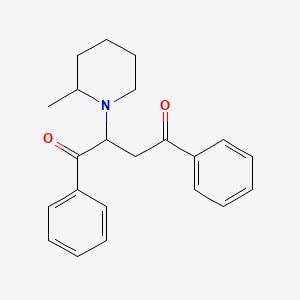
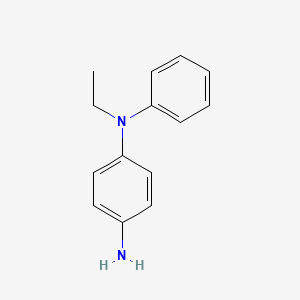

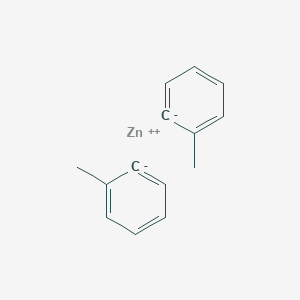
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
